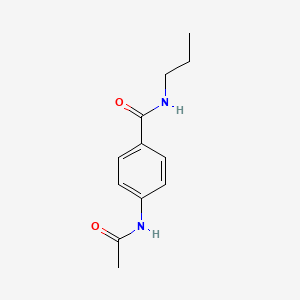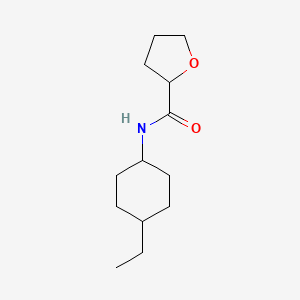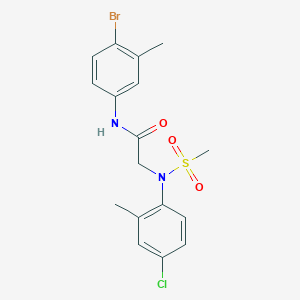![molecular formula C18H29NO6 B4936636 N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4936636.png)
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPEA or 2,5-Dimethoxy-4-(2-(2-methyl-2-propanamino)ethoxy)phenethylamine oxalate.
Mécanisme D'action
The exact mechanism of action of DMPEA is not fully understood. However, it is believed that DMPEA acts as a serotonin receptor agonist, which results in the release of neurotransmitters such as dopamine and norepinephrine. DMPEA also has a structural similarity to other psychoactive compounds such as mescaline and MDMA, which suggests that it may have similar effects on the central nervous system.
Biochemical and Physiological Effects:
DMPEA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and focus. DMPEA has also been shown to have potential anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMPEA is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it an attractive compound for use in lab experiments. However, there are also limitations to using DMPEA in lab experiments. One of the main limitations is that its effects on the central nervous system are not fully understood, which makes it difficult to design experiments that accurately measure its effects.
Orientations Futures
There are several future directions for research on DMPEA. One area of research is the development of DMPEA analogs that have improved therapeutic properties. Another area of research is the study of DMPEA's effects on the central nervous system and its potential use in the treatment of neurological disorders. Finally, there is a need for more research on the safety and toxicity of DMPEA, especially with regards to its potential use as a therapeutic agent.
Conclusion:
In conclusion, DMPEA is a chemical compound that has potential applications in various fields, including medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to using DMPEA in lab experiments, and more research is needed to fully understand its effects on the central nervous system and its potential therapeutic properties.
Méthodes De Synthèse
The synthesis of DMPEA involves the reaction of 2,5-dimethoxyphenol with ethylene oxide to form 2-(2,5-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 2-methyl-2-propanamine to form DMPEA. The final product is obtained by reacting DMPEA with oxalic acid to form DMPEA oxalate.
Applications De Recherche Scientifique
DMPEA has been studied extensively for its potential applications in various fields. One of the most promising applications of DMPEA is in the field of medicinal chemistry. DMPEA has been shown to have potential therapeutic effects on various diseases such as depression, anxiety, and Parkinson's disease. DMPEA has also been studied for its potential anti-cancer properties.
Propriétés
IUPAC Name |
N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13-6-7-14(2)15(12-13)19-11-10-18-9-8-17-16(3,4)5;3-1(4)2(5)6/h6-7,12,17H,8-11H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYDJQJFIBYPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4936572.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4936575.png)
![5-(2-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4936578.png)


![1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4936603.png)
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)

![4-cyano-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B4936647.png)
![5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4936648.png)
![1-(4-bromophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4936656.png)
![N-(4-isopropylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4936662.png)
![2-chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4936663.png)